molecular formula C17H13FN4 B3829623 7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 294651-54-0

7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B3829623
CAS RN: 294651-54-0
M. Wt: 292.31 g/mol
InChI Key: NDYINNARKGPGKT-UHFFFAOYSA-N
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Description

“7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds have been studied for their potential as CDK2 inhibitors, which makes them interesting for cancer treatment .


Synthesis Analysis

The synthesis of these compounds involves a multicomponent reaction . The process is efficient and regioselective, leading to the formation of the desired product . A three-step reaction sequence has also been reported for the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques. For example, NMR spectroscopy can provide information about the chemical environment of the atoms in the molecule .


Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For instance, they have been used in the synthesis of dihydropyrido[3,4-e]triazolo[1,5-a]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, melting point and yield can be determined experimentally . NMR and IR spectroscopy can provide information about the chemical structure of the compound .

Scientific Research Applications

Anticancer Properties

The triazole scaffold in 7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine contributes to its potent anticancer effects. Researchers have explored derivatives of this compound as potential drug candidates. For instance, Itraconazole , a widely used antifungal, contains a triazole ring. Additionally, other derivatives like Fluconazole and Voriconazole have demonstrated clinical efficacy against fungal infections and cancer .

Antiviral Activity

Triazoles exhibit anti-HIV properties. The compound’s unique structure allows it to interact with enzymes and receptors, making it a promising antiviral agentRibavirin , a broad-spectrum antiviral drug, contains a triazole moiety and is used in hepatitis treatment .

Agrochemical Applications

Researchers have explored triazole derivatives for agrochemical purposes. These compounds can serve as building blocks for novel pesticides, herbicides, and fungicides. Their biological activity makes them valuable in crop protection .

Material Chemistry and Polymers

Triazoles find applications in material science. They can act as structural units in polymers and fluorescent probes. Their unique bonding capabilities make them versatile for designing new materials .

Neurological Disorders

Triazoles have been investigated for their potential in treating neurological conditions. For example, a N-acyltriazolopiperazine derivative shows promise as a therapeutic for sex hormone disorders. Additionally, triazolopiperazine hybrids exhibit potent antitumor effects .

Calcium Channel Modulators and Alzheimer’s Disease

Polycyclic systems containing triazolo[1,5-a]-pyrimidine moieties serve as calcium channel modulators and have potential applications in Alzheimer’s disease treatment. These compounds are being explored for their neuroprotective effects .

Future Directions

The future directions for the study of these compounds could involve further investigation of their biological activity, particularly their potential as CDK2 inhibitors . Additionally, the development of more efficient synthesis methods could be a focus of future research .

properties

IUPAC Name

7-(2-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4/c18-14-9-5-4-8-13(14)16-10-15(12-6-2-1-3-7-12)21-17-19-11-20-22(16)17/h1-11,16H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYINNARKGPGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152707
Record name 7-(2-Fluorophenyl)-1,7-dihydro-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

CAS RN

294651-54-0
Record name 7-(2-Fluorophenyl)-1,7-dihydro-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294651-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Fluorophenyl)-1,7-dihydro-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

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